molecular formula C9H12Br2N2O8 B12659867 2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane] CAS No. 94088-16-1

2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]

Cat. No.: B12659867
CAS No.: 94088-16-1
M. Wt: 436.01 g/mol
InChI Key: IKKTUSZWZQTPMM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis[5-bromo-5-nitro-1,3-dioxane] typically involves the reaction of 5-bromo-5-nitro-1,3-dioxane with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid, to facilitate the formation of the methylene bridge between the two dioxane rings .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis[5-bromo-5-nitro-1,3-dioxane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-Methylenebis[5-bromo-5-nitro-1,3-dioxane] has several applications in scientific research:

Mechanism of Action

The antimicrobial action of 2,2’-Methylenebis[5-bromo-5-nitro-1,3-dioxane] is primarily due to its ability to oxidize essential protein thiols in microorganisms. This oxidation inhibits enzyme activity, leading to the disruption of microbial growth and metabolism. The compound targets both gram-positive and gram-negative bacteria, as well as fungi .

Comparison with Similar Compounds

Properties

CAS No.

94088-16-1

Molecular Formula

C9H12Br2N2O8

Molecular Weight

436.01 g/mol

IUPAC Name

5-bromo-2-[(5-bromo-5-nitro-1,3-dioxan-2-yl)methyl]-5-nitro-1,3-dioxane

InChI

InChI=1S/C9H12Br2N2O8/c10-8(12(14)15)2-18-6(19-3-8)1-7-20-4-9(11,5-21-7)13(16)17/h6-7H,1-5H2

InChI Key

IKKTUSZWZQTPMM-UHFFFAOYSA-N

Canonical SMILES

C1C(COC(O1)CC2OCC(CO2)([N+](=O)[O-])Br)([N+](=O)[O-])Br

Origin of Product

United States

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